3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is a chemical compound characterized by its unique pyrazole structure, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of approximately 185.64 g/mol.
3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Pyrazoles are classified as heterocyclic compounds, where the presence of nitrogen atoms in the ring structure contributes to their reactivity and biological significance.
The synthesis of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole can be achieved through various methods, primarily involving cyclocondensation reactions. One effective method is the reaction of cyclopentylhydrazine with chloromethyl ketones under acidic conditions.
The molecular structure of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole features a cyclopentyl group attached to a pyrazole ring with a chloromethyl substituent at the first position.
CC1=CC(=N2C(=C(C=N2)C(CCl)C1)N=C)
.This structure indicates potential sites for further substitution or modification, which is crucial for developing derivatives with enhanced biological activity.
3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can participate in various chemical reactions due to its reactive chloromethyl group:
The mechanism of action for 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole is largely dependent on its interactions at the molecular level:
The physical properties of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole include:
3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole has several potential applications:
Pyrazole derivatives represent a privileged scaffold in modern medicinal chemistry due to their structural versatility, metabolic stability, and diverse pharmacological profiles. As five-membered heterocycles containing two adjacent nitrogen atoms, pyrazoles exhibit aromatic character and participate in various binding interactions with biological targets. The electron-rich nature of the ring system facilitates hydrogen bonding, π-stacking, and dipole-dipole interactions, making it an ideal framework for drug design [2] [8]. Historically significant pyrazole-containing drugs include celecoxib (COX-2 inhibitor), crizotinib (ALK inhibitor), and rimonabant (CB1 antagonist), demonstrating the therapeutic relevance of this heterocyclic system across multiple disease domains including inflammation, oncology, and metabolic disorders [5] [7]. The continuous exploration of pyrazole derivatives stems from their synthetic accessibility and capacity for structural diversification at multiple positions around the heterocyclic core.
The pyrazole nucleus serves as a versatile pharmacophore due to its ability to adopt different tautomeric forms and display varied substitution patterns that modulate physicochemical properties and target affinity. This heterocycle exhibits prototropic tautomerism, where the NH proton can rapidly exchange between nitrogen atoms, influencing molecular conformation and binding characteristics [6]. This dynamic behavior enables pyrazoles to adapt to diverse binding pockets in biological targets. The nitrogen atoms provide hydrogen bond acceptor and donor capabilities, while the carbon positions allow for strategic functionalization to optimize pharmacokinetic properties [8].
Table 1: Therapeutic Applications of Pyrazole-Based Pharmacophores
Biological Target | Therapeutic Area | Key Pyrazole Derivatives | Clinical Status |
---|---|---|---|
Kinases (CDK, Aurora) | Oncology | AT7519, AT9283 | Clinical Trials |
COX-2 | Inflammation | Celecoxib, Tepoxalin | Marketed Drugs |
CB1 Receptor | Metabolic Disorders | Rimonabant analogs | Clinical/Preclinical |
Microtubules | Oncology | Combretastatin-pyrazole hybrids | Preclinical |
GABA-A Receptor | Agrochemicals | Fipronil | Marketed |
Aminopyrazole variants deserve special attention due to their enhanced hydrogen-bonding capacity. 3(5)-Aminopyrazoles demonstrate significant pharmacological potential, serving as key intermediates for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which exhibit diverse biological activities [6] [8]. The presence of the amino group (-NH₂) significantly increases hydrogen-bonding capacity, enabling stronger interactions with enzyme active sites. For instance, 4-aminopyrazole derivatives like aminophenazone and metamizole have been successfully marketed as anti-inflammatory and analgesic drugs, while 5-aminopyrazole-based fipronil functions as a potent insecticide targeting GABA receptors [8]. The strategic incorporation of specific substituents on the pyrazole ring, particularly at the N1, C3, C4, and C5 positions, allows medicinal chemists to fine-tune molecular properties including solubility, metabolic stability, and target selectivity.
3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole (CAS 1260659-19-5) exemplifies a strategically functionalized pyrazole derivative with significant potential in medicinal chemistry. The compound features two critical substituents: a chloromethyl (-CH₂Cl) group at the C3 position and a cyclopentyl ring attached to the N1 nitrogen. This specific substitution pattern confers distinctive physicochemical and reactivity profiles essential for drug development.
The chloromethyl group (-CH₂Cl) at C3 is a versatile synthetic handle that facilitates further molecular elaboration. The chlorine atom exhibits significant electrophilicity, enabling nucleophilic substitution reactions with various nucleophiles (amines, thiols, azides) to generate diverse derivatives without requiring harsh reaction conditions [1]. This reactivity is particularly valuable for constructing molecular libraries through parallel synthesis. The -CH₂Cl group also contributes to moderate lipophilicity (calculated log P ≈ 2.5), enhancing membrane permeability. However, this substituent necessitates careful handling due to potential alkylating properties, as evidenced by GHS hazard classification (H302, H315, H319, H335) [1].
The N1-cyclopentyl group imparts significant steric bulk and lipophilic character. Unlike smaller alkyl groups (methyl, ethyl), the cyclopentyl moiety enhances target binding through van der Waals interactions with hydrophobic pockets in proteins. Its alicyclic nature provides conformational restraint compared to linear alkyl chains, potentially improving binding specificity. The puckered conformation of cyclopentyl (envelope conformation) allows optimal orientation in binding pockets that might reject bulkier cyclohexyl groups [3] [6]. This balance of hydrophobicity and steric demand makes the cyclopentyl group particularly valuable for optimizing pharmacokinetic properties, as demonstrated by its presence in several kinase inhibitors [4].
Table 2: Comparative Physicochemical Properties of Chloromethyl Pyrazole Isomers
Property | 3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole | 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole |
---|---|---|
CAS Number | 1260659-19-5 | 1328640-35-2 |
Molecular Formula | C₉H₁₃ClN₂ | C₉H₁₃ClN₂ |
Molecular Weight | 184.67 g/mol | 184.67 g/mol |
Canonical SMILES | ClCc1ccn(C2CCCC2)n1 | ClCc1ccnn1C1CCCC1 |
InChIKey | AVXQYBVQSTYEEM-UHFFFAOYSA-N | JMFZWOQTWNDMRI-UHFFFAOYSA-N |
LogP (Predicted) | 2.65 | 2.48 |
Hydrogen Bond Acceptors | 2 | 2 |
Hydrogen Bond Donors | 0 | 0 |
Rotatable Bonds | 3 | 3 |
The isomeric counterpart 5-(chloromethyl)-1-cyclopentyl-1H-pyrazole (CAS 1328640-35-2) demonstrates how positional isomerism affects molecular properties. Though sharing identical molecular formula (C₉H₁₃ClN₂) and weight (184.67 g/mol), the relocation of the chloromethyl group to C5 creates different electronic distribution and steric accessibility. The canonical SMILES strings clearly differentiate these isomers: "ClCc1ccn(C2CCCC2)n1" (3-isomer) versus "ClCc1ccnn1C1CCCC1" (5-isomer) [1] [3]. This positional difference influences dipole moment, electron density distribution, and potentially biological activity. The 5-isomer exhibits slightly lower predicted log P (2.48 vs 2.65), suggesting different solvation characteristics [4]. Both isomers maintain identical hazard profiles (GHS07, Warning) due to the reactive chloromethyl functionality [1] [3].
The structural features of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole position it advantageously relative to other pyrazole-based pharmacophores. Chloromethyl pyrazoles serve as key intermediates in synthesizing biologically active molecules rather than acting as final drug substances themselves. Their strategic value lies in their chemical reactivity, enabling efficient transformation into derivatives with enhanced pharmacological properties.
Pyrazole-urea hybrids represent an important class of therapeutic agents accessible from chloromethyl precursors. These compounds demonstrate significant kinase inhibitory activity, particularly against targets like Src, p38-MAPK, and TrkA. The urea moiety (-NH-CONH-) enhances hydrogen-bonding capacity and often improves solubility relative to unfunctionalized chloromethyl precursors [5]. For instance, pyrazolyl-ureas exhibit potent anti-angiogenic effects by targeting vascular endothelial growth factor receptors (VEGFR), potentially valuable in oncology applications [5]. The chloromethyl group enables straightforward installation of the urea functionality through sequential reactions with amines and phosgene equivalents.
Compared to simpler pyrazole analogs, the cyclopentyl substituent in 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole provides steric and electronic effects that influence target binding. N1-cyclopentyl pyrazoles often demonstrate superior metabolic stability compared to N1-aryl counterparts due to reduced oxidative metabolism. They also avoid the potential genotoxicity associated with some aromatic amines. The cyclopentyl group creates a defined hydrophobic domain that complements binding pockets in enzymes like kinases, as demonstrated by clinical candidates containing this motif [4] [8].
Table 3: Synthetic Versatility of 3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole
Transformation | Reagents/Conditions | Key Products | Therapeutic Potential |
---|---|---|---|
Nucleophilic Substitution | Primary/Secondary Amines | 3-(Aminomethyl)pyrazoles | Kinase inhibitors, Receptor modulators |
Heterocyclization | Thiourea, CS₂ | Imidazolinyl/Thiazolyl-pyrazoles | Antimicrobial agents |
Reduction | LiAlH₄, DIBAL-H | 3-(Methyl)-1-cyclopentyl-1H-pyrazole | Bioisostere for metabolic studies |
Azidation | NaN₃, DMF | 3-(Azidomethyl)pyrazoles | Click chemistry precursors |
Ullmann Coupling | Arylboronic acids, Pd catalysts | Biaryl-pyrazole hybrids | Anticancer agents |
The chloromethyl group enables diverse chemical transformations that significantly expand therapeutic potential. Aminolysis with primary or secondary amines generates 3-(aminomethyl) derivatives, useful as kinase inhibitors or receptor modulators [5]. Reaction with thiourea or carbon disulfide facilitates heterocyclization to imidazoline or thiazole rings fused to the pyrazole core, scaffolds with documented antimicrobial activity [8]. Reduction yields the 3-methyl analog, serving as a stable bioisostere for metabolic studies. Azide displacement enables copper-catalyzed azide-alkyne cycloaddition (click chemistry) for generating triazole-linked conjugates. Transition-metal catalyzed couplings (e.g., Ullmann reaction) permit aryl functionalization, creating biaryl systems relevant to anticancer development [6] [8].
Compared to unsubstituted pyrazoles or those with electron-donating groups, the electron-withdrawing nature of the chloromethyl substituent moderately reduces electron density at the pyrazole ring, potentially influencing binding to targets sensitive to electronic effects. However, the cyclopentyl group provides steric bulk that often enhances binding affinity for hydrophobic protein pockets. This combination of electronic modulation and hydrophobic bulk makes 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole a uniquely versatile intermediate for generating pharmacologically active compounds across multiple therapeutic areas, particularly in kinase inhibition and antimicrobial development where these structural features are advantageous.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1